![molecular formula C15H22N2O3 B1650225 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- CAS No. 1155158-77-2](/img/structure/B1650225.png)
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl ethyl halide and piperazine.
Formation of the Acetic Acid Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used to study the effects of piperazine derivatives on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Buspirone: A piperazine derivative used as an anxiolytic agent.
Uniqueness
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
Properties
CAS No. |
1155158-77-2 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 |
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O3/c1-20-14-4-2-13(3-5-14)6-7-16-8-10-17(11-9-16)12-15(18)19/h2-5H,6-12H2,1H3,(H,18,19) |
InChI Key |
HEHITZNEEIOUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)
![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)
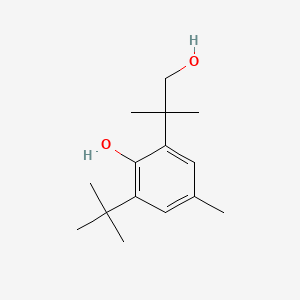
![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)
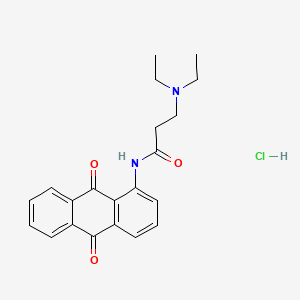
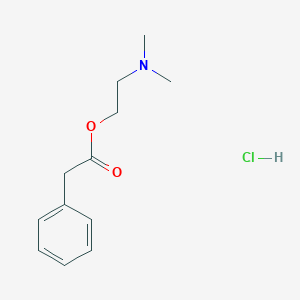
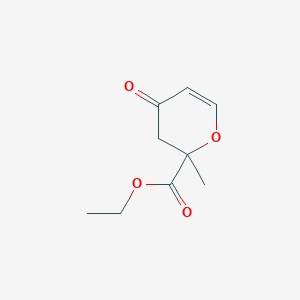

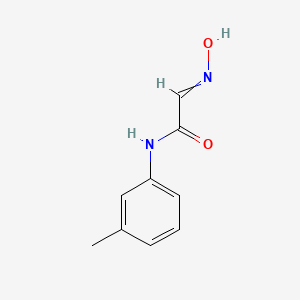
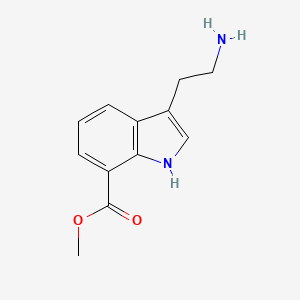
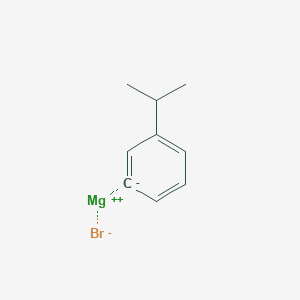
![4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1650161.png)
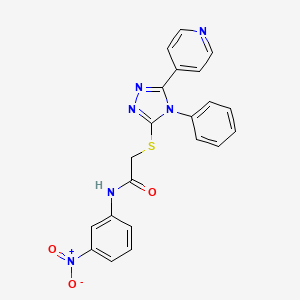
![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)
